Bienvenue dans la boutique en ligne BenchChem!

3-(4-Acetamidophenyl)prop-2-ynoic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

3-(4-Acetamidophenyl)prop-2-ynoic acid (CAS 103974-04-5) is a small‑molecule aryl‑substituted propiolic acid derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g mol⁻¹. The compound belongs to the 3‑arylprop‑2‑ynoic acid class, characterized by a para‑acetamidophenyl group conjugated to a carboxylic acid via an acetylenic (C≡C) linker.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 103974-04-5
Cat. No. B15314636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Acetamidophenyl)prop-2-ynoic acid
CAS103974-04-5
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C#CC(=O)O
InChIInChI=1S/C11H9NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-3,5-6H,1H3,(H,12,13)(H,14,15)
InChIKeyOOKDVIRNOUPNFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Acetamidophenyl)prop-2-ynoic acid (CAS 103974-04-5) – Compound Class, Identity, and Procurement‑Relevant Baseline


3-(4-Acetamidophenyl)prop-2-ynoic acid (CAS 103974-04-5) is a small‑molecule aryl‑substituted propiolic acid derivative with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g mol⁻¹ . The compound belongs to the 3‑arylprop‑2‑ynoic acid class, characterized by a para‑acetamidophenyl group conjugated to a carboxylic acid via an acetylenic (C≡C) linker. Its calculated topological polar surface area (TPSA) is 69.89 Ų and the computed logP is 1.73, values that place it in a physicochemical space distinct from its closest non‑acetylenic analogs . The compound is primarily employed as a synthetic building block and a pharmacophore‑bearing scaffold in medicinal chemistry programs targeting enzyme inhibition, most notably acetyl‑CoA carboxylase (ACC), 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH), and histone deacetylase (HDAC) isoforms [1][2].

Why Closest Analogs Cannot Replace 3-(4-Acetamidophenyl)prop-2-ynoic acid for Rigorous Scientific Selection


Generic substitution with the nearest commercially available analogs — 4‑acetamidocinnamic acid (CAS 67249‑02‑9 / 7152‑04‑7, the alkene isostere) or 3‑(4‑acetamidophenyl)propanoic acid (CAS 6325‑43‑5, the fully saturated analog) — introduces a different molecular geometry, electronic distribution, and chemical reactivity that fundamentally alters binding interactions, synthetic versatility, and physicochemical properties [1]. The alkyne spacer in 3‑(4‑acetamidophenyl)prop‑2‑ynoic acid confers a linear (≈180°) geometry versus the bent (≈120°) geometry of the alkene, yielding a measurable increase in TPSA (69.89 Ų vs 66.40 Ų for the alkene) and a distinguishable logP [2]. These differences directly affect target‑site complementarity in enzyme pockets, metabolic stability, and the ability to participate in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) for bioconjugation and library derivatization — a reactivity profile absent in the alkene or alkane analogs . Consequently, replacement with a non‑acetylenic analog risks both altered potency and loss of a critical synthetic handle, making straightforward interchange scientifically unsound without re‑validation.

Quantitative Differentiation Evidence: 3-(4-Acetamidophenyl)prop-2-ynoic acid vs Closest Analogs


Evidence Item 1: Linear Alkyne Geometry Increases TPSA by 5.3 % vs the Alkene Analog – Impact on Membrane Permeability and Binding Orientation

The acetylenic (C≡C) spacer of 3‑(4‑acetamidophenyl)prop‑2‑ynoic acid enforces a linear geometry (bond angle ≈180°) that expands the molecular footprint relative to the alkene analog (4‑acetamidocinnamic acid), increasing the calculated TPSA from 66.40 Ų to 69.89 Ų (+5.3 %) . This modest but measurable TPSA increment, combined with a slightly lower logP (1.73 vs 1.82), shifts the compound toward the boundary of CNS‑penetrant chemical space, potentially improving ligand efficiency for targets with polar active‑site residues while preserving sufficient lipophilicity for passive permeability .

Medicinal Chemistry Drug Design Physicochemical Profiling

Evidence Item 2: Alkyne Moiety Enables Quantitative CuAAC Click‑Chemistry Derivatization – Absent in Saturated and Alkene Analogs

The internal alkyne of 3‑(4‑acetamidophenyl)prop‑2‑ynoic acid serves as a dipolarophile for copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC), enabling modular, high‑yielding (typically 95–98 %) derivatization with azide‑bearing probes, fluorophores, or affinity tags under mild aqueous conditions . In contrast, the alkene analog (4‑acetamidocinnamic acid) and the saturated analog (3‑(4‑acetamidophenyl)propanoic acid) lack this orthogonal reactivity handle, restricting post‑synthetic modification to conventional amide/ester coupling at the carboxylic acid group [1][2]. This functional dichotomy is not a matter of degree but of kind: click chemistry provides a bioorthogonal reaction channel that is completely absent in the comparator molecules.

Chemical Biology Bioconjugation Click Chemistry Probe Design

Evidence Item 3: Class‑Level Enzyme Inhibition: HDAC Isoform Selectivity Data for 3‑Arylprop‑2‑ynoic Acid Scaffolds

Compounds bearing the 3‑arylprop‑2‑ynoic acid pharmacophore — the exact chemotype of 3‑(4‑acetamidophenyl)prop‑2‑ynoic acid — have been profiled against human HDAC isoforms in recombinant enzyme assays. For the closely related CFH403 arylpropynoic acid derivative, IC₅₀ values were determined as 110–114 nM for HDAC1 and 377 nM for HDAC3, representing a 3.3‑fold selectivity window for HDAC1 over HDAC3 [1]. In the absence of identical profiling for the alkene and saturated analogs under the same assay conditions, this class‑level data demonstrates that the prop‑2‑ynoic acid linker supports measurable, nanomolar HDAC engagement [1].

Epigenetics HDAC Inhibition Cancer Therapeutics Enzyme Assay

Evidence Item 4: Alkyne‑Containing Structure Offers a Differentiated Metabolic Profile – Inferred Resistance to Olefin Isomerization and Reductive Metabolism

The C≡C bond in 3‑(4‑acetamidophenyl)prop‑2‑ynoic acid is not a substrate for CYP450‑mediated olefin epoxidation or glutathione‑transferase‑catalyzed Michael addition, two major clearance pathways that affect the alkene analog (4‑acetamidocinnamic acid) via its α,β‑unsaturated carbonyl motif [1][2]. While direct comparative microsomal stability data for this specific compound pair have not been published, the established principle that internal alkynes are metabolically more inert than conjugated alkenes is well‑documented for phenylpropiolic acid derivatives [2]. The alkene analog further carries the structural alert of a Michael acceptor that can form covalent protein adducts, a liability absent in the alkyne scaffold.

Drug Metabolism Pharmacokinetics Metabolic Stability Structural Alert

Evidence Item 5: Rigid Alkyne Spacer Enforces Distinct Target‑Binding Conformations vs Flexible Alkane — Class‑Level SAR Implications

The alkyne spacer in 3‑(4‑acetamidophenyl)prop‑2‑ynoic acid enforces a rigid, linear separation of approximately 4.7 Å between the phenyl ring centroid and the carboxylic acid carbon, with zero degrees of rotational freedom along the C≡C axis . In contrast, the saturated analog 3‑(4‑acetamidophenyl)propanoic acid possesses a flexible ethylene linker (C–C single bond, rotational barrier ≈3 kcal mol⁻¹) that can sample multiple low‑energy conformers, introducing entropic penalties upon binding [1]. This conformational pre‑organization of the alkyne scaffold reduces the entropic cost of target binding (estimated ΔΔS ≈ 2–4 cal mol⁻¹ K⁻¹ per rotatable bond frozen upon binding) and can translate to improved binding affinity when the linear geometry matches the receptor topology [2].

Structure‑Activity Relationship Conformational Analysis Molecular Recognition Medicinal Chemistry

Highest‑Impact Research and Industrial Application Scenarios for 3-(4-Acetamidophenyl)prop-2-ynoic acid (CAS 103974-04-5)


Scenario 1: Modular Probe and PROTAC Synthesis via CuAAC Click Chemistry

Investigators requiring a bifunctional building block that combines a carboxylic acid anchor (for amide/ester conjugation) with a bioorthogonal alkyne handle should prioritize 3‑(4‑acetamidophenyl)prop‑2‑ynoic acid over its alkene or alkane analogs. The internal alkyne is competent for CuAAC with azide‑functionalized payloads — fluorophores, biotin, E3 ligase ligands — enabling the rapid assembly of chemical probes, PROTACs, or affinity‑pull‑down reagents without protecting‑group manipulation . The linear spacer places the derivatization site at a defined distance from the 4‑acetamidophenyl group, preserving spatial orientation in the final conjugate. This application is inaccessible to 4‑acetamidocinnamic acid and 3‑(4‑acetamidophenyl)propanoic acid, which lack the requisite alkyne functionality [1][2].

Scenario 2: HDAC Chemical Probe Development Requiring Nanomolar Potency and Isoform Selectivity

Medicinal chemistry teams prosecuting class I HDAC (HDAC1/HDAC3) inhibitors, particularly those seeking to exploit the documented 3.3‑fold HDAC1‑over‑HDAC3 selectivity of the 3‑arylprop‑2‑ynoic acid chemotype, can use this compound as a core scaffold for structure‑guided optimization . The rigid alkyne spacer enforces a linear pharmacophore geometry that can be computationally docked with confidence into HDAC1 crystal structures (PDB available), accelerating SAR cycles. In contrast, the flexible saturated analog introduces conformational ambiguity that complicates rational design, and the alkene analog lacks published HDAC profiling data, making the alkyne variant the evidence‑supported entry point for this target family .

Scenario 3: In Vivo‑Compatible Lead Optimization with Reduced Metabolic Liability

Drug discovery programs planning to advance arylacetamidophenyl carboxylic acid leads into rodent pharmacokinetic studies should select the alkyne variant specifically to avoid the Michael acceptor liability and CYP450‑mediated olefin oxidation associated with the α,β‑unsaturated carbonyl motif in 4‑acetamidocinnamic acid [1]. While direct comparative microsomal stability data remain to be published for this exact pair, the well‑established metabolic stability advantage of internal alkynes over conjugated alkenes provides a rational, class‑based justification for favoring the alkyne scaffold in lead optimization . This choice mitigates the risk of rapid metabolic clearance and covalent protein adduct formation early in the development cascade.

Scenario 4: Fragment‑Based Drug Discovery Requiring Rigid, Predictable Pharmacophore Spacing

Fragment‑based screening programs that identify para‑acetamidophenyl and carboxylic acid binding motifs can use 3‑(4‑acetamidophenyl)prop‑2‑ynoic acid as a privileged fragment‑linking scaffold. The rigid ~4.7 Å phenyl‑to‑acid separation enforced by the alkyne spacer is fixed and computationally predictable, unlike the variable 3.8–5.0 Å range of the saturated analog [1]. This conformational pre‑organization reduces the entropic penalty of binding (estimated advantage of 2–4 cal mol⁻¹ K⁻¹ per frozen rotatable bond) and simplifies docking‑based optimization [2]. Procurement of the alkyne variant is therefore preferred when the structural biology of the target indicates a requirement for a well‑defined linear spacing between the aromatic and carboxylate pharmacophoric elements.

Quote Request

Request a Quote for 3-(4-Acetamidophenyl)prop-2-ynoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.